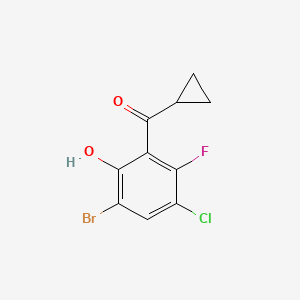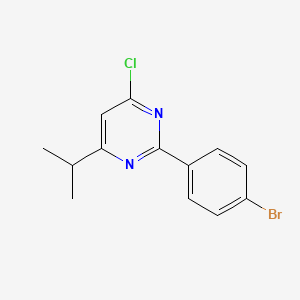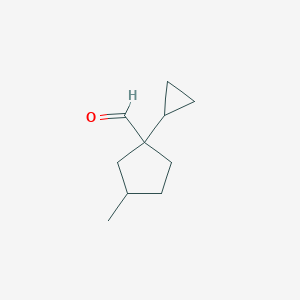
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cycloalkane derivative featuring a cyclopropyl group and a methyl group attached to a cyclopentane ring, with an aldehyde functional group at the 1-position
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific reagents to facilitate the desired transformations .
Análisis De Reacciones Químicas
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and cycloalkanes. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl and methyl groups can undergo substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde is largely dependent on its functional groups and structural features. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The cyclopropyl and methyl groups can influence the reactivity and stability of the compound, affecting its interactions with molecular targets. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde can be compared with other cycloalkane derivatives and aldehydes:
Cyclopentane derivatives: Compounds like cyclopentane, methylcyclopentane, and cyclopentane carbaldehyde share structural similarities but differ in functional groups and substituents.
Aldehydes: Other aldehydes, such as benzaldehyde and formaldehyde, have different reactivity profiles and applications.
Unique Features:
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-10(6-8,7-11)9-2-3-9/h7-9H,2-6H2,1H3 |
Clave InChI |
HPEIQXSXLRYWCA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(C=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


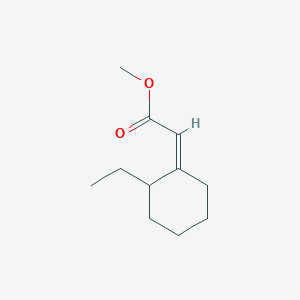
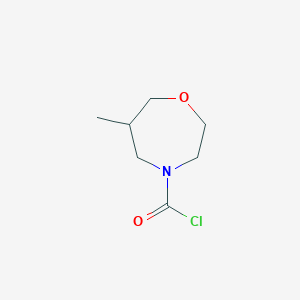
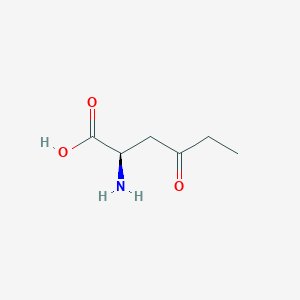
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
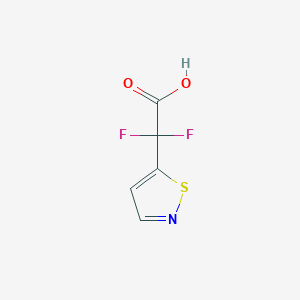
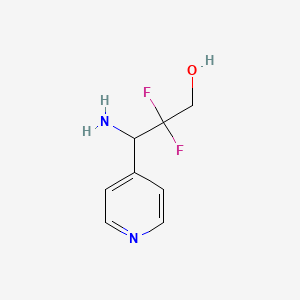
![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
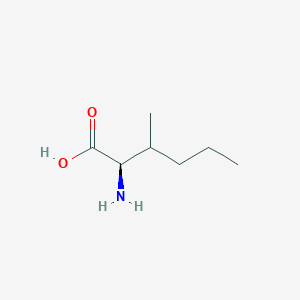
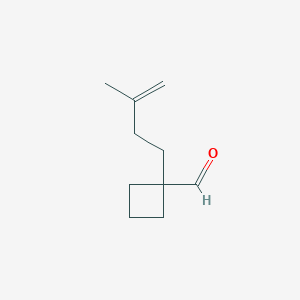
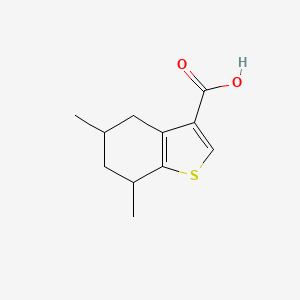
amine](/img/structure/B13316839.png)
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
